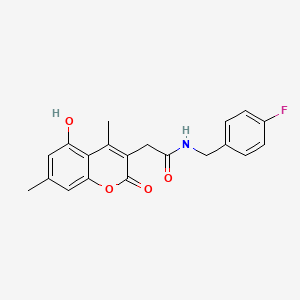

N-(4-fluorobenzyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(4-fluorobenzyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) core substituted with hydroxy (5-position), methyl (4- and 7-positions), and oxo (2-position) groups. The acetamide side chain is linked to a 4-fluorobenzyl moiety, which introduces halogen-mediated electronic effects. Coumarins are renowned for diverse biological activities, including anticoagulant, antioxidant, and anticancer properties .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-11-7-16(23)19-12(2)15(20(25)26-17(19)8-11)9-18(24)22-10-13-3-5-14(21)6-4-13/h3-8,23H,9-10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGBMNDQSZMPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=C(C=C3)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C20H21FN6O

- Molecular Weight : 444.42 g/mol

- CAS Number : 518048-05-0

The structure includes a chromenone moiety, which is known for various biological activities, including antioxidant and anti-inflammatory properties.

Research indicates that this compound exhibits several mechanisms of action:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors of this enzyme can help increase the levels of acetylcholine in the brain, enhancing cognitive function.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that the compound may possess significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory pathways, potentially through the modulation of NF-kB signaling pathways and reduction of reactive oxygen species (ROS) production.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

- A study on similar chromenone derivatives found that they exhibited significant antioxidant and antimicrobial activities, with some showing IC50 values lower than standard drugs used in therapy .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 1 | 3.04 ± 0.21 | Anti-BuChE |

| Compound 2 | 4.61 | Anti-BuChE |

| Compound 3 | 6.37 | Anti-BuChE |

These findings suggest that modifications to the chromenone scaffold can enhance biological activity.

Neuroprotective Effects

In a specific case study involving neuroprotection, compounds with similar structures demonstrated the ability to reduce neuronal cell death in models of oxidative stress. For instance, derivatives showed improvement in learning and memory impairment in scopolamine-induced Alzheimer’s model mice .

Case Studies

- Neuroprotection in Animal Models : In a study involving animal models, compounds derived from chromenone were administered to mice subjected to scopolamine-induced memory impairment. The results indicated significant improvements in cognitive functions as measured by behavioral tests .

- Cell Viability Assays : Compounds exhibiting similar structural features were tested on neuronal cell lines (e.g., SH-SY5Y). The results indicated that these compounds could protect against H2O2-induced cytotoxicity, suggesting a protective role against oxidative damage .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure: The coumarin core in the target compound distinguishes it from phthalazinone () and oxadiazolidinone () derivatives. Coumarins are associated with anticoagulant activity via vitamin K antagonism , whereas heterocyclic cores (e.g., oxadiazolidinone) are linked to antimicrobial and anti-inflammatory effects .

Methyl Groups: The 4,7-dimethyl substituents increase lipophilicity, possibly enhancing membrane permeability relative to unsubstituted coumarins .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogous coumarin-acetamides, such as coupling hydroxy-methylcoumarin intermediates with fluorobenzyl amines via dioxane-mediated reactions (cf. ) .

Physicochemical Properties

- Solubility : The hydroxy group increases water solubility relative to ’s methyl-substituted coumarin, but the dimethyl and fluorobenzyl groups counterbalance this by enhancing hydrophobicity.

- Stability : Fluorine’s electron-withdrawing effect may improve metabolic stability compared to chlorine-substituted analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.